

Tirfipiravir (AV5124): A Technical Guide to Stability and Solubility

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Compound of Interest

Compound Name: Tirfipiravir

Cat. No.: B15361990

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirfipiravir, also known as AV5124, is an investigational antiviral agent that acts as a cap-dependent endonuclease inhibitor, targeting the replication of the influenza virus.[1][2] This technical guide provides a comprehensive overview of the available data on the stability and solubility of **Tirfipiravir** and its active metabolite, AV5116. The information presented herein is intended to support research, drug development, and formulation activities.

Physicochemical Properties

At present, detailed public information regarding the physicochemical properties of **Tirfipiravir**, such as its pKa, logP, and melting point, is limited. Further experimental characterization is required to fully elucidate these parameters.

Solubility Profile

Quantitative solubility data for **Tirfipiravir** (AV5124) in a range of aqueous and organic solvents under varying pH and temperature conditions is not extensively available in the public domain. The following table summarizes the available qualitative information.

Solvent System	Compound	Solubility	Reference
Aqueous Media	Tirfipiravir (AV5124)	Data not available	
Organic Solvents	Tirfipiravir (AV5124)	Data not available	

Note: The lack of comprehensive public solubility data represents a significant information gap. Researchers are advised to perform their own solubility studies to determine optimal solvent systems for their specific applications.

Stability Profile

Tirfipiravir and its active metabolite AV5116 have been evaluated for their stability in various biological and simulated physiological fluids. The available data indicates good stability under the tested conditions.

Stability in Biological Matrices

Matrix	Compound	Species	Stability (t _{1/2})	Reference
Plasma	AV5116	Human, Rat, Mouse	High	[1]
Liver S9 Fractions	AV5116	Human, Rat, Mouse	High	[1]

Stability in Simulated Physiological Fluids

Fluid	Compound	Stability (t _{1/2})	Reference
Simulated Gastric Fluid	Tirfipiravir (AV5124)	> 14 hours	[1]
Simulated Intestinal Fluid	Tirfipiravir (AV5124)	> 8.8 hours	[1]
Simulated Gastric Fluid	AV5116	> 14 hours	[1]
Simulated Intestinal Fluid	AV5116	> 8.8 hours	[1]

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. As of the latest available information, comprehensive forced degradation studies for **Tirfipiravir** (AV5124) under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) have not been published in the public domain. This represents a critical data gap for formulation development and regulatory submissions.

Experimental Protocols

Detailed experimental protocols for the stability studies cited above are not fully described in the primary literature but are stated to be based on established methods. The supplementary information for the key study provides some additional details.

In Vitro Stability in Plasma and Liver S9 Fractions

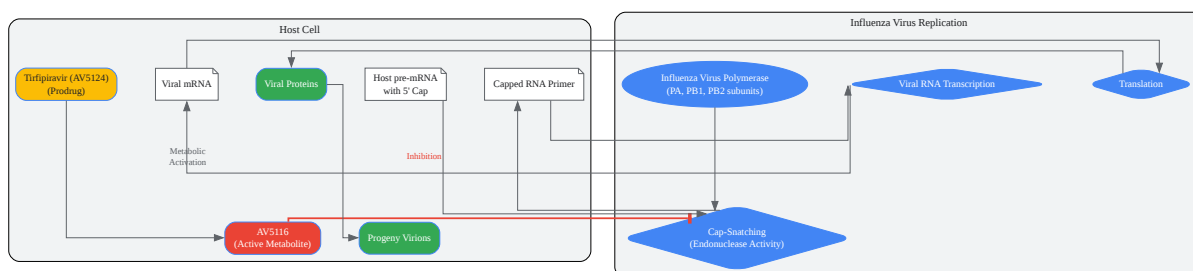
The stability of AV5116 was assessed in plasma and liver S9 fractions from humans, rats, and mice. While the specific concentrations and incubation times are not detailed, such studies typically involve incubating the compound with the biological matrix at 37°C and monitoring its disappearance over time using an appropriate analytical method, such as LC-MS.

Stability in Simulated Gastric and Intestinal Fluids

The stability of **Tirfipiravir** (AV5124) and AV5116 was evaluated in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). These experiments are generally performed by dissolving the compound in the respective fluid and incubating at 37°C. Aliquots are withdrawn at various time points and analyzed to determine the remaining concentration of the parent compound.

Mechanism of Action and Signaling Pathway

Tirfipiravir is a prodrug that is converted to its active metabolite, AV5116. AV5116 inhibits the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein.^[1]^[2] This inhibition prevents the "cap-snatching" process, where the virus cleaves the 5' caps from host pre-mRNAs to use as primers for its own mRNA synthesis. By blocking this crucial step, **Tirfipiravir** effectively halts viral replication.^[3]^[4]

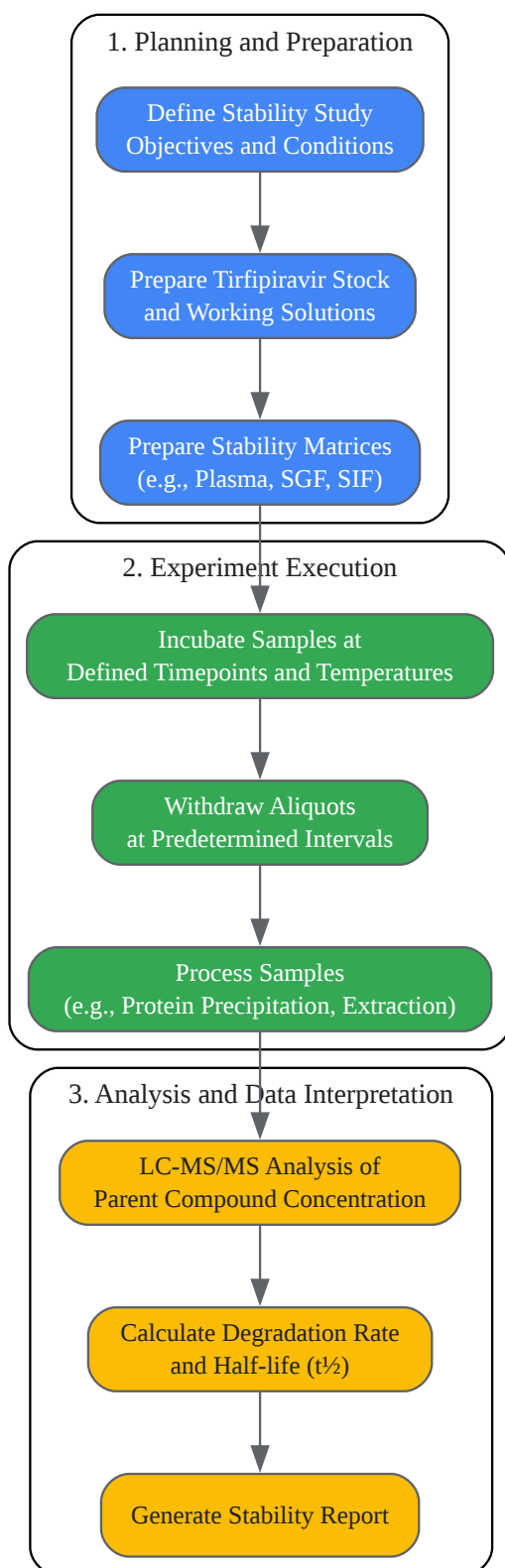


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Caption: Mechanism of action of **Tirfipiravir** (AV5124).

Experimental Workflow for Stability Assessment

The following diagram illustrates a general workflow for assessing the stability of a pharmaceutical compound like **Tirfipiravir**.



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Caption: General workflow for stability assessment of **Tirfipiravir**.

Conclusion

Tirfipiravir (AV5124) and its active metabolite AV5116 demonstrate promising stability in in vitro biological and simulated physiological environments, which supports their potential for further development as an oral antiviral agent. However, a significant lack of publicly available data on the quantitative solubility and forced degradation of **Tirfipiravir** remains.

Comprehensive studies to address these knowledge gaps are essential for the successful formulation, development, and regulatory approval of this promising influenza therapeutic.

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